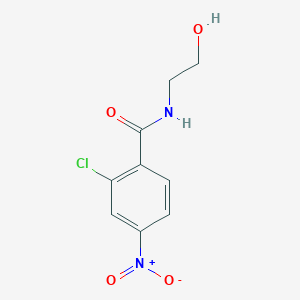

2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide

Description

Chemical Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for substituted benzamide compounds. The parent structure consists of a benzamide core with three distinct substituents positioned at specific locations on the aromatic ring and amide nitrogen. The chloro substituent occupies the 2-position relative to the carbonyl group, while the nitro group is located at the 4-position, creating a 1,3-relationship between these electron-withdrawing groups. The N-(2-hydroxyethyl) portion indicates the presence of a hydroxyethyl chain attached to the amide nitrogen, introducing both hydrogen bonding capability and increased molecular flexibility.

The molecular formula C9H9ClN2O4 reflects the compound's composition of nine carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and four oxygen atoms. This formula distinguishes it from simpler benzamide derivatives and highlights the presence of multiple functional groups within a single molecular framework. The SMILES notation O=C(NCCO)C1=CC=C(N+=O)C=C1Cl provides a linear representation of the molecular connectivity, clearly showing the substitution pattern and functional group arrangements.

Chemical classification places this compound within the nitrobenzamide subfamily, specifically as a chloro-nitrobenzamide derivative with additional N-substitution. The presence of both electron-withdrawing groups (chloro and nitro) significantly influences the electronic properties of the benzene ring, while the hydroxyethyl chain provides potential for intermolecular interactions through hydrogen bonding. This combination of structural features categorizes the compound as a polyfunctional benzamide with potential applications requiring specific electronic and steric properties.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 522601-84-9 | |

| Molecular Formula | C9H9ClN2O4 | |

| Molecular Weight | 244.63 g/mol | |

| MDL Number | MFCD01188672 |

Historical Development in Benzamide Derivatives Research

The research trajectory of benzamide derivatives traces its origins to the pioneering work of Friedrich Wöhler and Justus von Liebig in 1832, marking a foundational moment in organic chemistry and polymorphism studies. Their collaborative investigation arose from attempts to understand the "confusion about the oil of bitter almonds," leading to the systematic study of benzaldehyde transformations and the subsequent identification of benzamide as a key derivative. This historical milestone established benzamide as the first organic molecule for which polymorphism was documented, setting the stage for centuries of subsequent research into substituted benzamide chemistry.

The Wöhler-Liebig collaboration emerged from initial disagreements regarding the composition of silver cyanate and silver fulminate, ultimately leading to the recognition of isomerism as a fundamental chemical concept. Their benzamide synthesis involved the reaction of benzoyl chloride with ammonia, producing needle-like crystals that underwent transformation to blocky crystals upon prolonged standing. This observation of morphological changes represented the earliest documentation of polymorphic behavior in molecular crystals, establishing benzamide as a model system for understanding crystalline diversity.

The recognition of benzamide derivatives as significant chemical entities gained momentum throughout the nineteenth and twentieth centuries, with increasing attention to substitution effects on molecular properties. The development of synthetic methodologies for introducing various substituents onto the benzamide framework enabled the preparation of increasingly complex derivatives, including chloro and nitro-substituted variants. Modern research has revealed that benzamide exhibits multiple polymorphic forms, with at least four distinct crystalline modifications documented in contemporary literature. This polymorphic diversity has maintained benzamide derivatives as subjects of continuing scientific interest, particularly in studies of crystal engineering and solid-state chemistry.

The evolution of analytical techniques has progressively enhanced understanding of substituted benzamide chemistry, moving from basic morphological observations to sophisticated structural characterization methods. Current research employs advanced spectroscopic techniques, crystallographic analysis, and computational chemistry to elucidate the relationship between molecular structure and macroscopic properties in benzamide derivatives. The historical progression from Wöhler and Liebig's initial observations to contemporary multi-technique analyses illustrates the sustained scientific value of benzamide chemistry across nearly two centuries of chemical research.

Positional Isomerism in Nitro-Substituted Benzamides

The phenomenon of positional isomerism in nitro-substituted benzamides demonstrates the profound influence of substituent placement on molecular properties and chemical behavior. Within the benzamide framework, nitro groups can occupy ortho (2-position), meta (3-position), or para (4-position) locations relative to the carbonyl group, each conferring distinct electronic and steric characteristics. The 4-nitrobenzamide isomer, sharing the nitro substitution pattern with this compound, exhibits a melting point of 200°C and demonstrates significant electronic effects due to the para-relationship between electron-withdrawing groups.

Comparative analysis of nitrobenzamide isomers reveals systematic variations in physical properties correlating with substitution patterns. The 2-nitrobenzamide isomer displays different thermal characteristics compared to its 3- and 4-positioned counterparts, reflecting altered intermolecular interactions and crystal packing arrangements. These differences arise from the varying electronic effects of nitro group placement, with ortho-substitution introducing both electronic and steric influences that distinguish it from meta and para isomers. The melting point range of 170-176°C reported for 2-nitrobenzamide illustrates the thermal behavior characteristic of ortho-nitro substitution.

The 3-nitrobenzamide isomer exhibits intermediate properties between the ortho and para variants, with a melting point range of 140-143°C that reflects the meta-substitution pattern's reduced electronic interaction with the carbonyl group. This compound appears as a yellow crystalline powder, demonstrating the visual distinction possible among positional isomers of nitrobenzamides. The boiling point of 312.55°C and density of approximately 1.4994 g/cm³ further characterize the physical properties associated with meta-nitro substitution in benzamide derivatives.

The introduction of additional substituents, such as the chloro and N-(2-hydroxyethyl) groups present in this compound, creates complex electronic environments that modify the fundamental nitrobenzamide properties. The simultaneous presence of chloro substitution at the 2-position and nitro substitution at the 4-position establishes a 1,3-disubstitution pattern that influences both electronic distribution and potential intermolecular interactions. Related compounds such as N-(2-hydroxyethyl)-4-nitrobenzamide (CAS 6640-65-9) provide structural comparisons that highlight the electronic effects of chloro substitution.

Properties

IUPAC Name |

2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c10-8-5-6(12(15)16)1-2-7(8)9(14)11-3-4-13/h1-2,5,13H,3-4H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICVOSAYOTXRNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHClNO. The compound features a chlorine atom , a nitro group , and a hydroxyethyl side chain , which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets, including enzymes and receptors involved in critical signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, particularly those involved in cell proliferation and survival pathways. For instance, it may act as an ATP-competitive inhibitor, affecting the activity of protein kinase B (PKB or Akt), which plays a significant role in cancer cell survival and proliferation.

- Cellular Effects : In vitro studies indicate that this compound can induce apoptosis in cancer cells by modulating gene expression and metabolic pathways. This suggests its potential use in cancer therapy.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on available research:

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound effectively reduced the viability of breast cancer cells by promoting apoptosis through the inhibition of PKB signaling pathways. The compound exhibited a dose-dependent response, indicating its potential as a therapeutic agent in oncology.

- Antiviral Potential : Research has highlighted the compound's ability to inhibit viral replication in vitro. Specifically, it showed efficacy against certain strains of viruses linked to immunodeficiency diseases, suggesting a dual role as both an antiviral and anticancer agent .

- Mechanistic Insights : Further investigations revealed that the compound interacts with multiple biochemical pathways, including those regulating oxidative stress responses. This interaction enhances its cytotoxic effects in tumor cells while sparing normal cells, which is crucial for therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-(2-hydroxyethyl)-4-nitrobenzamide has been explored for its potential as a drug candidate due to its structural features that may interact with various biological targets. Key areas of interest include:

- Antimicrobial Activity: The compound has shown promise in preliminary studies for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.

- Anticancer Properties: Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.

Pharmacological Studies

The compound is being investigated for its interaction with specific receptors in the body:

- Dopamine Receptor Ligands: Related compounds have been synthesized to evaluate their affinity for dopamine receptors, particularly D4 receptors, which are implicated in various neurological disorders. Modifications to the structure have led to compounds with enhanced receptor affinity and selectivity .

Materials Science

In addition to biological applications, this compound is utilized in materials science:

- Polymer Chemistry: The compound serves as a precursor in the synthesis of specialty polymers that possess unique thermal and mechanical properties. Its functional groups allow for further chemical modifications that can enhance polymer performance.

Case Studies and Research Findings

Comparison with Similar Compounds

Melting Points and Stability

Preparation Methods

General Synthetic Strategy

The preparation of 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide generally follows a sequence:

- Synthesis or procurement of the appropriately substituted benzoyl chloride or benzamide precursor.

- Introduction of the 2-hydroxyethyl substituent via nucleophilic substitution or amidation.

- Control of reaction conditions to ensure regioselectivity and minimize by-products.

Preparation of Key Intermediates

Synthesis of 2-chloro-4-nitrobenzoyl chloride

A critical intermediate is 2-chloro-4-nitrobenzoyl chloride, which can be prepared by chlorination of 4-nitrotoluene followed by oxidation and conversion to the acid chloride.

- Chlorination of 4-nitrotoluene: Chlorination is carried out at controlled temperatures (50–100 °C, preferably 60–80 °C) using 0.7 to 1.05 moles of chlorine per mole of 4-nitrotoluene in the presence of 0.3 to 1% iodine catalyst by weight to enhance selectivity towards 2-chloro-4-nitrotoluene. This process yields up to 95.1% of the desired chlorinated product with reduced by-products compared to traditional methods.

| Parameter | Value |

|---|---|

| Temperature | 50–100 °C (optimum 60–80 °C) |

| Chlorine molar ratio | 0.7–1.05 mol per mol substrate |

| Iodine catalyst | 0.3–1% by weight |

| Yield of 2-chloro-4-nitrotoluene | Up to 95.1% |

- Conversion to Benzoyl Chloride: The chlorinated nitrotoluene is oxidized to 2-chloro-4-nitrobenzoic acid and then converted to the acid chloride using reagents such as thionyl chloride (SOCl₂) under reflux conditions.

Amidation to Form this compound

The key step is the reaction of 2-chloro-4-nitrobenzoyl chloride with 2-aminoethanol (ethanolamine), which introduces the 2-hydroxyethyl group via amide bond formation.

-

- Solvent: Typically ethanol or other polar solvents.

- Temperature: Reflux or controlled heating (e.g., 60–80 °C).

- Molar ratios: Slight excess of 2-aminoethanol to ensure complete conversion.

- Time: Several hours (e.g., 3–4 hours) with stirring.

-

- Dissolve 2-chloro-4-nitrobenzoyl chloride in ethanol.

- Add 2-aminoethanol dropwise under stirring.

- Heat the mixture under reflux for 3–4 hours.

- Cool the reaction mixture and precipitate the product by addition of water.

- Filter and purify by recrystallization from suitable solvents such as toluene or xylene.

-

- Typical yields range from 75% to 90%.

- Purity can be enhanced by recrystallization.

Alternative Synthetic Routes and Process Enhancements

Use of Hydroxyalkylamino Substituted Anilines

An alternative approach involves the nucleophilic aromatic substitution of 4-chloro-3-nitroaniline derivatives with 2-chloroethyl chloroformate or related reagents to introduce the hydroxyalkylamino group, followed by ring opening and further functionalization.

- This method allows for efficient introduction of the hydroxyethyl group on the aromatic amine before amide formation.

- Key steps include:

- Reaction of 4-halogen-3-nitro-anilines with chloroalkyl chloroformates in dipolar aprotic solvents (e.g., dimethylformamide) at 40–60 °C.

- Formation of cyclic carbamates by addition of sodium methoxide.

- Ring opening by alkali metal hydroxides (e.g., sodium hydroxide) to yield hydroxyalkylamino derivatives.

- Subsequent conversion to benzamide derivatives.

| Step | Conditions | Notes |

|---|---|---|

| Reaction with chloroalkyl chloroformate | 40–60 °C, DMF solvent | High selectivity, no isolation needed |

| Carbamate formation | Addition of sodium methoxide, 40–60 °C | Exothermic, external cooling required |

| Ring opening | Treatment with NaOH or KOH in methanol | Precipitates yellow-orange product |

| Final recrystallization | Solvents: toluene or xylene | Purifies hydroxyethyl-substituted product |

Research Findings and Analytical Data

- Selectivity: The use of iodine as a catalyst in chlorination significantly improves regioselectivity for the 2-chloro position, reducing by-products.

- Reaction Efficiency: Multi-step processes involving chloroalkyl chloroformate intermediates provide high purity products with fewer residual starting materials.

- Purification: Recrystallization from aromatic solvents like toluene or xylene is effective for obtaining high-purity this compound.

- Characterization: Products are typically characterized by NMR, IR, and elemental analysis to confirm substitution patterns and purity.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Conditions | Yield / Notes |

|---|---|---|---|

| Chlorination of 4-nitrotoluene | Chlorination with Cl₂ in presence of I₂ catalyst | 60–80 °C, 0.9–1.0 mol Cl₂/mol substrate | Up to 95.1% yield, high selectivity |

| Oxidation to 2-chloro-4-nitrobenzoic acid | Oxidation of chlorinated toluene | Standard oxidation methods | Intermediate for acid chloride |

| Conversion to acid chloride | Reaction with thionyl chloride (SOCl₂) | Reflux, 2 hours | High conversion to acid chloride |

| Amidation with 2-aminoethanol | Reaction of acid chloride with 2-aminoethanol | Ethanol solvent, reflux 3–4 hours | 75–90% yield |

| Alternative hydroxyalkylamino route | Reaction of 4-halogen-3-nitro-aniline with chloroalkyl chloroformate | 40–60 °C, DMF solvent | High purity, fewer by-products |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A typical approach involves reacting 4-nitrobenzoyl chloride derivatives with 2-hydroxyethylamine in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) . Key parameters include:

- Solvent selection : DCM or THF to minimize side reactions with the hydroxyl group.

- Temperature : 0–20°C to control exothermicity and reduce hydrolysis .

- Purification : Short-column chromatography using neutral Al₂O₃ or recrystallization for high-purity yields .

- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (amine:acyl chloride ≈ 1:1.1) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the hydroxyethyl group (δ ~3.6–3.8 ppm for –CH₂–OH protons; δ ~60–70 ppm for the adjacent carbons) and nitrobenzamide aromatic signals (δ ~8.0–8.5 ppm for nitro-substituted protons) .

- UV-Vis : Strong absorbance near 270–300 nm due to the nitro-aromatic conjugation .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~269) .

- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (Nitro group) .

Q. How can researchers preliminarily assess the biological activity of this compound?

- Methodological Answer : Initial screens should focus on:

- Enzyme inhibition assays : Test against kinases or hydrolases due to structural similarity to pharmacologically active benzamides .

- Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .

- Solubility profiling : Measure logP values to predict bioavailability (e.g., using shake-flask method with octanol/water) .

Advanced Research Questions

Q. How do solvent polarity and reaction conditions influence the stability of the hydroxyethyl group during synthesis?

- Methodological Answer :

- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during acylation, followed by deprotection with TBAF .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but risk hydroxyl group activation; non-polar solvents (e.g., DCM) minimize side reactions .

- Temperature control : Lower temperatures (0–5°C) reduce esterification or oxidation of the hydroxyl group .

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Reaction path modeling : Use software like Gaussian or ORCA to simulate intermediates in proposed reactions (e.g., SNAr substitutions) .

- Machine learning : Train models on PubChem data to predict reaction outcomes (e.g., yield, byproducts) .

Q. How can contradictory data on reaction yields from similar nitrobenzamide syntheses be resolved?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent, temperature, catalyst) and identify dominant factors .

- Analytical validation : Use HPLC-MS to quantify byproducts (e.g., hydrolysis products) and adjust reaction stoichiometry .

- Cross-study comparison : Replicate published protocols (e.g., thionyl chloride vs. oxalyl chloride methods ) and benchmark yields under controlled conditions.

Q. What role do solvation effects play in the compound’s crystallinity and stability?

- Methodological Answer :

- Crystallization studies : Screen solvents (e.g., ethanol, acetonitrile) to optimize crystal packing for XRD analysis .

- Hygroscopicity testing : Monitor moisture uptake via dynamic vapor sorption (DVS) to assess storage stability .

- Solvent-free synthesis : Explore mechanochemical methods (e.g., ball milling) to avoid solvent-induced degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.